molecular formula C14H15FN4O2 B2727095 N1-(2-fluorophenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide CAS No. 1208951-28-3

N1-(2-fluorophenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide

Cat. No. B2727095
CAS RN: 1208951-28-3
M. Wt: 290.298
InChI Key: ZNGSVKJLYUNWCB-UHFFFAOYSA-N
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Description

“N1-(2-fluorophenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Scientific Research Applications

Metabolism and Chemical Transformation

  • The metabolism of LY654322, a compound related to imidazoles, to an unusual diimidazopyridine metabolite illustrates the complexity of chemical transformations these compounds can undergo in biological systems. This research highlights the use of diverse analytical methodologies to characterize metabolites, which is crucial for understanding the pharmacokinetics and pharmacodynamics of new therapeutic agents (Borel et al., 2011).

Ionic Liquids and Anticorrosives

  • The study on ionic liquids as additives in Ni-Co alloy electrodeposition provides insights into their application in materials science. These compounds enhance the corrosion protection ability of alloys, demonstrating the potential of imidazole-derived compounds in industrial applications (Omar et al., 2020).

Environmental Safety and Toxicology

  • Research on the chronic toxicity of aqueous solutions containing imidazole-based ionic liquids and their oxidized by-products assesses the environmental impact of these compounds. This work, focusing on the ecotoxicological effects on Daphnia magna, underlines the importance of evaluating the environmental safety of chemical substances used in industrial processes (Siciliano et al., 2019).

properties

IUPAC Name

N'-(2-fluorophenyl)-N-[2-(2-methylimidazol-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O2/c1-10-16-6-8-19(10)9-7-17-13(20)14(21)18-12-5-3-2-4-11(12)15/h2-6,8H,7,9H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGSVKJLYUNWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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